Enantiomeric Configuration Defines Stereochemical Outcome in ACE Inhibitor Intermediate Synthesis
The (R)-configuration of tert-butyl 2-amino-4-phenylbutanoate is essential for synthesizing angiotensin-converting enzyme (ACE) inhibitors. Optically active N-carbamoyl-(R)-2-amino-4-phenylbutyric acid serves as the direct precursor to (R)-2-halogeno- and (R)-2-hydroxy-4-phenylbutyric acid derivatives, which are established intermediates for ACE inhibitor pharmaceuticals [1]. The (S)-enantiomer of 2-amino-4-phenylbutyric acid derivatives leads to the incorrect stereochemical series for these drug targets [1].
| Evidence Dimension | Stereochemical requirement for ACE inhibitor intermediate synthesis |
|---|---|
| Target Compound Data | (R)-configuration at α-carbon (CAS 740055-30-5) |
| Comparator Or Baseline | (S)-tert-butyl 2-amino-4-phenylbutanoate (CAS 83079-77-0) |
| Quantified Difference | Opposite stereochemical outcome; (R)-enantiomer required for ACE inhibitor precursor N-carbamoyl-(R)-2-amino-4-phenylbutyric acid |
| Conditions | Microbial hydantoinase-catalyzed asymmetric hydrolysis of DL-5-phenethylhydantoin |
Why This Matters
Procurement of the incorrect (S)-enantiomer produces the wrong stereoisomer of downstream drug intermediates, rendering the synthetic route invalid for ACE inhibitor development.
- [1] Sagami Chemical Research Center. (1990). Optically active N-carbamoyl-2-(R)-amino-4-phenylbutyric acid. Japanese Patent. SumoBrain. View Source
